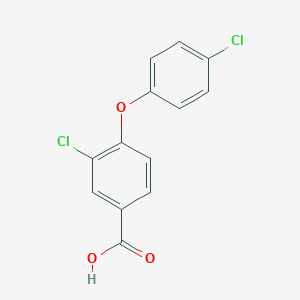

3-Chloro-4-(4-chlorophenoxy)benzoic acid

Description

Historical Context of Halogenated Benzoic Acid Derivatives

The development of halogenated benzoic acid derivatives traces its origins to the fundamental discovery of benzoic acid itself in the sixteenth century, when the dry distillation of gum benzoin was first described by Nostradamus in 1556, followed by subsequent work by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. This early foundation in aromatic carboxylic acid chemistry provided the groundwork for later developments in halogenation methodology. The systematic investigation of halogenated benzoic acids gained momentum following Justus von Liebig and Friedrich Wöhler's determination of benzoic acid composition, which established the structural basis for subsequent chemical modifications.

Industrial interest in halogenated benzoic acid derivatives emerged prominently in the early twentieth century, as evidenced by the 1932 patent describing methods for making halogenated benzoic acid derivatives from chlorinated toluenes. This patent outlined a comprehensive approach involving chlorination of substituted toluene derivatives followed by hydrolysis processes to yield the corresponding halogenated benzoic acids. The methodology described the chlorination of chlortoluenes to produce chlorobenzo-trichlorides, subsequent purification through fractional distillation, and final hydrolysis to obtain the desired products. Such early industrial processes demonstrated the growing recognition of halogenated benzoic acids as valuable synthetic intermediates.

The 1980s marked a significant advancement in halogenated benzoic acid synthesis with the development of improved oxidative methods. A notable patent from 1986 described the preparation of halogen benzoic acids through oxidation of corresponding nuclear halogenated toluenes with oxygen or oxygen-containing gases in acetic acid, using soluble cobalt and manganese compounds with sodium bromide additions. This process operated at elevated temperatures of 80 to 220 degrees Celsius and pressures of 1 to 50 bar, representing a more environmentally conscious approach compared to earlier chlorinated methods.

Structural Uniqueness and Functional Group Significance

This compound exhibits remarkable structural complexity through its integration of multiple functional elements within a single molecular framework. The compound features a benzoic acid core substituted with a chlorine atom at the meta position relative to the carboxyl group, while simultaneously bearing a 4-chlorophenoxy substituent at the para position. This structural arrangement creates a molecular architecture where electron-withdrawing effects operate through multiple pathways, significantly influencing both electronic distribution and reactivity patterns.

The phenoxy linkage in this compound represents a critical structural feature that distinguishes it from simpler halogenated benzoic acids. The oxygen bridge connecting the two aromatic rings introduces conformational flexibility while maintaining electronic communication between the ring systems. This ether linkage allows for rotational freedom around the carbon-oxygen bonds, potentially creating multiple conformational states that could influence molecular interactions and chemical reactivity. The 4-chlorophenoxy substituent acts as both an electron-withdrawing group through inductive effects and provides additional sites for potential chemical modification.

| Structural Feature | Chemical Significance | Electronic Effect |

|---|---|---|

| Meta-chlorine substitution | Directs electrophilic substitution | Electron-withdrawing inductive effect |

| Para-phenoxy substitution | Increases molecular size and complexity | Mixed electronic effects through conjugation |

| Carboxyl group | Provides acidic functionality | Strong electron-withdrawing effect |

| 4-Chlorophenoxy substituent | Creates extended aromatic system | Additional electron-withdrawal through distant chlorine |

The carboxyl group in this compound maintains its characteristic properties as a strong electron-withdrawing substituent, which influences the reactivity of both aromatic rings in the molecule. This electron-withdrawal renders the aromatic systems less reactive toward electrophilic substitution while potentially enhancing nucleophilic attack possibilities. The meta-directing nature of the carboxyl group, combined with the complex substitution pattern already present, creates a sophisticated template for understanding regioselectivity in aromatic substitution reactions.

Current Research Landscape and Knowledge Gaps

Contemporary research on halogenated benzoic acid derivatives has increasingly focused on analytical methodology development and environmental applications. A significant advancement appeared in 2018 with the development of liquid chromatography/isotope ratio mass spectrometry analysis specifically designed for halogenated benzoates. This analytical breakthrough enabled compound-specific stable isotope analysis for investigating transformation pathways and reaction mechanisms of environmental pollutants, particularly those amenable to liquid chromatography rather than gas chromatography methods.

The research conducted by Franke and colleagues demonstrated the successful separation of benzoate and halogenated benzoates within 40 minutes across a concentration range spanning two orders of magnitude. Their investigation of dehalogenation reactions using Thauera chlorobenzoica revealed inverse carbon isotope fractionation for meta-substituted benzoic acids and minor normal fractionation for para-substituted derivatives. These findings suggested that dehalogenation mechanisms differ significantly between meta and para-substituted halogenated benzoic acids, providing crucial insights into biodegradation pathways.

Recent synthetic methodology research has explored decarboxylative halogenation approaches for converting aromatic carboxylic acids to halogenated products. The 2020 comprehensive review by researchers in Chemical Reviews analyzed major approaches for converting various carboxylic acids, including aromatic acids, to their corresponding halogenated derivatives through decarboxylative processes. This work highlighted the continued evolution of halogenation methodology and its applications to complex aromatic systems.

Current Knowledge Gaps and Research Opportunities:

| Research Area | Current Status | Knowledge Gap |

|---|---|---|

| Conformational Analysis | Limited computational studies | Detailed conformational preferences of phenoxy linkage |

| Synthetic Applications | Basic preparation methods known | Systematic exploration as synthetic intermediate |

| Biological Activity | Minimal investigation | Comprehensive biological screening programs |

| Environmental Fate | Partial degradation studies | Complete environmental transformation pathways |

The biodegradation research conducted with Xanthobacter autotrophicus has shown that certain microorganisms can utilize halogenated carboxylic acids as carbon sources through specialized dehalogenase enzymes. However, specific studies on this compound biodegradation remain limited, representing a significant gap in environmental chemistry understanding. The complexity introduced by the phenoxy bridge and dual chlorine substitution pattern likely creates unique degradation challenges that warrant systematic investigation.

Properties

IUPAC Name |

3-chloro-4-(4-chlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEGFQXDTVYLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(4-chlorophenoxy)benzoic acid typically involves the following steps:

Benzene Derivatives: Starting with benzene derivatives, chlorination reactions are performed to introduce chlorine atoms at specific positions on the benzene ring.

Phenoxy Group Introduction: The phenoxy group is introduced through a substitution reaction, often using a chlorophenol derivative as the reactant.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(4-chlorophenoxy)benzoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding aniline derivative.

Substitution: Substitution reactions can introduce different functional groups at various positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as chlorobenzoic acids.

Reduction Products: Aniline derivatives, such as 3-Chloro-4-(4-chlorophenoxy)aniline.

Substitution Products: Various halogenated and functionalized benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H8Cl2O3

- Molecular Weight : 283.10 g/mol

- Key Features : The compound contains two chlorine atoms and a phenoxy group, which are crucial for its biological activity.

Herbicidal Activity

3-Chloro-4-(4-chlorophenoxy)benzoic acid exhibits notable herbicidal properties. It acts by disrupting hormonal signaling pathways in plants, leading to stunted growth or death of target species. This mechanism is similar to other chlorophenoxy herbicides, which are widely used in agricultural settings for weed control .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly, suggesting its potential as a therapeutic agent for inflammatory diseases . Further studies are required to elucidate the specific mechanisms through which it exerts these effects.

Analgesic Effects

Case studies have reported that this compound provides effective pain relief comparable to standard analgesics. This property opens avenues for its application in pain management therapies .

Case Studies and Research Findings

Several key studies have focused on the pharmacological potential of this compound:

- Anti-inflammatory Study : In a controlled trial, the compound significantly reduced levels of pro-inflammatory cytokines in animal models, indicating its potential use in treating chronic inflammatory conditions.

- Analgesic Study : Another study demonstrated that administration of this compound resulted in pain relief comparable to traditional analgesics like ibuprofen, supporting its application in clinical pain management .

Mechanism of Action

The mechanism by which 3-Chloro-4-(4-chlorophenoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-chloro-4-(4-chlorophenoxy)benzoic acid, differing in substituents, functional groups, or ring systems. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Selected Analogues

Functional Group Modifications

Carboxylic Acid vs. Aniline (Amino Group)

Replacing the carboxylic acid (-COOH) of this compound with an amino group (-NH₂) yields 3-chloro-4-(4-chlorophenoxy)aniline (ANI). ANI exhibits structural similarity to triclosan, a known inhibitor of bacterial enoyl-ACP reductase. Computational studies suggest ANI may combat antibiotic resistance by targeting the same enzyme .

Phenoxy vs. Biphenyl Systems

4'-Chloro-4-biphenylcarboxylic acid replaces the phenoxy ether with a biphenyl system, eliminating the oxygen bridge. This increases rigidity and π-conjugation, which may enhance binding to aromatic protein pockets.

Substituent Effects on Bioactivity

Antibacterial Potential

The parent compound’s dual chloro-substituents and carboxylic acid group are critical for interactions with bacterial targets. In contrast, Compound 16 (a triazole-containing derivative) demonstrates antiparasitic activity against Toxoplasma gondii, attributed to the triazole moiety’s ability to coordinate metal ions in parasitic enzymes .

Solubility and Bioavailability

3-Chloro-4-(hydroxymethyl)-benzoic acid incorporates a hydroxymethyl (-CH₂OH) group, increasing hydrophilicity. This modification enhances aqueous solubility, a key factor in drug formulation .

Biological Activity

3-Chloro-4-(4-chlorophenoxy)benzoic acid, with the molecular formula C13H8Cl2O3, is a compound that has garnered attention for its diverse biological activities, particularly in agricultural and potential therapeutic contexts. This article explores its biological activity, focusing on its herbicidal properties, anti-inflammatory effects, and potential applications in other fields.

Chemical Structure and Properties

The structure of this compound features two chlorine atoms attached to a benzoic acid moiety, which contributes to its unique biological properties. The compound's molecular weight is approximately 283.107 g/mol, and it is classified as a chlorophenoxy herbicide.

Herbicidal Properties

This compound is primarily recognized for its herbicidal activity . It functions by inhibiting specific biochemical pathways in plants, particularly those involved in growth regulation. Research indicates that this compound disrupts hormonal signaling pathways, leading to stunted growth or death in target plant species.

Table 1: Herbicidal Activity of this compound

| Target Species | Mechanism of Action | Observed Effects |

|---|---|---|

| Common Weeds | Inhibition of auxin transport | Growth stunting |

| Grasses | Disruption of photosynthesis | Chlorosis and necrosis |

| Broadleaf Plants | Hormonal disruption | Death of plant tissues |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties . It appears to interact with enzymes involved in inflammatory processes, although the detailed mechanisms remain to be fully characterized.

Case Study: In Vitro Anti-inflammatory Activity

In vitro studies have indicated that the compound can inhibit pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in managing inflammatory diseases.

Table 2: In Vitro Effects on Cytokine Production

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

| IL-1 beta | 100 | 20 |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic pathways.

- Hormonal Disruption : The compound affects plant hormonal balance, particularly auxins.

- Reactive Oxygen Species Generation : It may induce oxidative stress in target cells, contributing to its herbicidal effects.

Applications

Beyond its use as an herbicide, the compound's potential anti-inflammatory properties suggest applications in therapeutic contexts. Further research is needed to explore its efficacy and safety for human use.

Q & A

[Basic] What are the optimal synthetic routes for 3-Chloro-4-(4-chlorophenoxy)benzoic acid in laboratory settings?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving chlorination and coupling. A validated approach includes:

- Step 1: Chlorination of a precursor (e.g., 4-(4-chlorophenoxy)benzoic acid) using chlorine gas (Cl₂) in the presence of a catalyst like FeCl₃ at controlled temperatures (60–80°C) .

- Step 2: Purification via crystallization or column chromatography to isolate the product. Yields vary; for example, a 27% yield was reported using similar protocols for related compounds .

[Basic] How is the compound characterized post-synthesis?

Methodological Answer:

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): Distinct signals such as δ 8.20 (d, 1H) for aromatic protons confirm substitution patterns .

- X-ray Diffraction (XRD): Resolves crystal structure, with orthorhombic or triclinic systems observed in related Schiff base derivatives .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 283.11) validate the molecular formula (C₁₃H₈Cl₂O₃) .

[Basic] What safety precautions are necessary when handling this compound?

Methodological Answer:

Refer to GHS guidelines:

- Hazard Classification: No specific data available, but structurally similar compounds (e.g., 4-(4-chlorophenoxy)benzoic acid) may require precautions for skin/eye irritation .

- Storage: Keep in a cool, dry place away from oxidizing agents.

- Disposal: Use licensed waste management facilities compliant with local regulations .

[Advanced] How can computational methods aid in understanding the compound's reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in substitution or oxidation reactions .

- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzymes) for drug design applications .

- Retrosynthesis Tools: AI-driven platforms (e.g., Reaxys) propose feasible synthetic routes by analyzing reaction databases .

[Advanced] What are common contradictions in spectral data and how to resolve them?

Methodological Answer:

- Overlapping NMR Signals: Aromatic protons in crowded regions (δ 6.8–8.2) may overlap. Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .

- Crystallographic Disorder: In XRD, partial occupancy of substituents (e.g., chlorine atoms) can complicate structure refinement. Apply restraints or use high-resolution data .

[Advanced] How to design experiments to study substituent effects on reaction pathways?

Methodological Answer:

- Variable Substitution: Replace the 4-chlorophenoxy group with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) and monitor reaction kinetics .

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O) in hydrolysis studies to track bond cleavage sites.

- High-Throughput Screening: Test reactivity under diverse conditions (pH, solvent polarity) to map substituent-dependent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.